2-Methyl-1-nonylpiperazine

Description

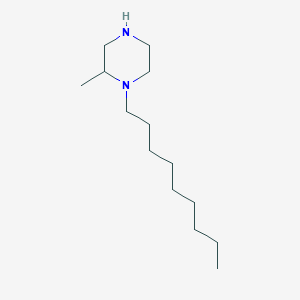

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-3-4-5-6-7-8-9-11-16-12-10-15-13-14(16)2/h14-15H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUUCYGFUMXEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Methyl 1 Nonylpiperazine

Reactions at the Secondary Amine Nitrogen

The secondary amine at the 4-position of the piperazine (B1678402) ring is a key site for functionalization due to the presence of a reactive N-H bond. This allows for the introduction of a wide variety of substituents through reactions such as acylation, sulfonylation, and reductive amination.

Acylation and Sulfonylation

The secondary amine of 2-Methyl-1-nonylpiperazine can readily undergo acylation with acyl halides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant of this compound | Product |

|---|---|

| Acetyl chloride | 1-(2-Methyl-1-nonylpiperazin-4-yl)ethan-1-one |

| Benzoic anhydride (B1165640) | (2-Methyl-1-nonylpiperazin-4-yl)(phenyl)methanone |

| Methanesulfonyl chloride | 4-(Methylsulfonyl)-2-methyl-1-nonylpiperazine |

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its polarity, solubility, and biological interactions.

Reductive Amination Strategies

Reductive amination provides a versatile method for introducing a wide range of alkyl groups at the secondary amine position. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, followed by reduction with a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com This method is highly efficient for creating N-substituted piperazine derivatives. masterorganicchemistry.comorganic-chemistry.org

For example, the reaction of this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated product. The versatility of this reaction allows for the introduction of more complex and functionally diverse side chains. masterorganicchemistry.com

Table 2: Reductive Amination of this compound

| Aldehyde/Ketone | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | 1,4-Dimethyl-2-nonylpiperazine |

| Acetone (B3395972) | Sodium cyanoborohydride | 4-Isopropyl-2-methyl-1-nonylpiperazine |

Modifications of the Piperazine Ring System

While reactions at the nitrogen centers are more common, the piperazine ring itself can also be chemically modified through oxidation, reduction, and functionalization at its carbon centers.

Oxidation and Reduction Reactions

The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. ambeed.com These N-oxides can serve as intermediates for further functionalization. The oxidation of piperazine itself can be complex, potentially leading to ring-opening or the formation of cyclic imines under certain conditions. chemrxiv.orgnih.gov Kinetic studies on the oxidation of piperazines by reagents like bromamine-T have shown that the reaction rate is influenced by the substituents on the nitrogen atoms. researchgate.net The oxidation of substituted piperazines can also lead to the formation of piperazinones or piperazine-2,3-diones. researchgate.net

Conversely, while the piperazine ring is already saturated, derivatives containing reducible functional groups (e.g., introduced through prior derivatization) can undergo reduction.

Functionalization at Carbon Centers

Direct functionalization of the carbon atoms of the piperazine ring is generally more challenging than N-functionalization. mdpi.com However, recent advances in C-H functionalization chemistry have provided new methods to introduce substituents directly onto the carbon backbone of the piperazine ring. mdpi.comencyclopedia.pubresearchgate.net These methods often employ transition metal catalysts or photoredox catalysis to activate the C-H bonds adjacent to the nitrogen atoms (the α-amino positions), allowing for the introduction of aryl or alkyl groups. mdpi.comencyclopedia.pub While these methods have been developed for N-protected piperazines, they offer a potential route for the synthesis of C-substituted derivatives of this compound. mdpi.comencyclopedia.pub

Exploration of Novel this compound Derivatives and Conjugates

The chemical reactivity of this compound at its various functional sites allows for the synthesis of a wide array of novel derivatives and conjugates. The piperazine scaffold is a common motif in medicinal chemistry, and its derivatives have been explored for a multitude of biological activities. nih.govnih.govkcl.ac.uk

By combining the reactions described above, more complex derivatives can be synthesized. For instance, the secondary amine can be used as a handle to attach the piperazine moiety to other molecules of interest, such as biomolecules or fluorescent tags. The synthesis of piperazine-based compounds conjugated to proteins like humanized ferritin has been reported as a strategy for developing delivery systems. nih.gov

The development of novel synthetic methodologies continues to expand the accessible chemical space for piperazine derivatives. This includes new routes for the synthesis of chiral 2-substituted piperazines and their derivatives. google.comeurekaselect.com The combination of the nonyl chain, the methyl group, and further derivatization at the secondary amine and the piperazine ring offers a rich platform for the design and synthesis of new chemical entities with tailored properties.

Spectroscopic and Structural Elucidation Studies of 2 Methyl 1 Nonylpiperazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-1-nonylpiperazine, both ¹H and ¹³C NMR would be utilized to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperazine (B1678402) ring and the nonyl chain. Due to the chirality introduced by the methyl group at the C-2 position, the protons on the piperazine ring become diastereotopic, leading to more complex splitting patterns. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the substitution pattern. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. libretexts.org For this compound, distinct signals would be observed for the methyl group, the carbons of the piperazine ring, and the nine carbons of the nonyl chain. The chemical shifts are characteristic of their specific bonding environment (e.g., C-N, C-C). libretexts.org

Predicted NMR Data: While experimental data for this compound is not readily available in the public domain, predicted chemical shifts can be estimated based on data from analogous compounds like 2-methylpiperazine (B152721) and N-alkylated piperazines. chemicalbook.comchemicalbook.comcarlroth.comsigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperazine Ring Protons | 2.30 - 3.10 | Multiplets |

| Nonyl Chain (α-CH₂) | 2.40 - 2.60 | Triplet |

| Nonyl Chain (other CH₂) | 1.20 - 1.60 | Multiplets |

| Nonyl Chain (terminal CH₃) | 0.85 - 0.95 | Triplet |

| Piperazine Methyl (CH₃) | 0.95 - 1.10 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazine C-2 | 50 - 55 |

| Piperazine C-3, C-5, C-6 | 45 - 50 |

| Nonyl Chain (α-CH₂) | 58 - 62 |

| Nonyl Chain (other CH₂) | 22 - 32 |

| Nonyl Chain (terminal CH₃) | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

The fragmentation pattern is particularly informative. libretexts.org Cleavage of the N-alkyl bond (the nonyl group) is a common fragmentation pathway for N-alkylated piperazines. tandfonline.commiamioh.edu Alpha-cleavage adjacent to the nitrogen atoms within the piperazine ring is also a characteristic fragmentation process. tandfonline.comlibretexts.org The presence of the methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical.

Expected Fragmentation Pattern:

Loss of the nonyl chain: A significant fragment would likely result from the cleavage of the C-N bond connecting the nonyl group to the piperazine ring.

Piperazine ring fragmentation: Characteristic fragments with m/z values corresponding to portions of the piperazine ring are expected. researchgate.net

Alkyl chain fragmentation: A series of peaks separated by 14 amu (CH₂) would be indicative of the fragmentation of the nonyl chain. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dntb.gov.ua These methods are excellent for identifying characteristic functional groups. nih.govresearchgate.net

In the spectrum of this compound, the following vibrational modes would be of diagnostic importance:

N-H stretching: A characteristic absorption band in the IR spectrum, typically in the region of 3300-3500 cm⁻¹, would indicate the presence of the secondary amine in the piperazine ring.

C-H stretching: Both symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the nonyl chain and the piperazine ring would appear in the 2800-3000 cm⁻¹ region.

C-N stretching: These vibrations, expected in the 1000-1300 cm⁻¹ range, are characteristic of the piperazine ring structure.

CH₂ bending (scissoring) and rocking: These bending vibrations would be observed in the fingerprint region of the spectrum, providing further structural confirmation.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra for a more detailed vibrational analysis. nih.govnih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. anton-paar.com For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule. springernature.com

It is anticipated that the piperazine ring would adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. iucr.org The substituents—the methyl group at the C-2 position and the nonyl group at the N-1 position—would likely occupy equatorial positions to minimize steric hindrance, although axial conformations are also possible depending on crystal packing forces. nih.gov

X-ray diffraction analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperazine ring, which dictate the crystal packing arrangement. wm.eduiucr.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Piperazine Ring Conformation | Chair |

Chiroptical Spectroscopy for Stereochemical Purity

Since this compound possesses a stereocenter at the C-2 position, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the stereochemical purity and absolute configuration of the compound. mdpi.comrsc.org

These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net The resulting CD or VCD spectrum is unique to a specific enantiomer. By comparing the experimental spectrum with that predicted by quantum chemical calculations for a known absolute configuration (R or S), the absolute stereochemistry of the synthesized or isolated compound can be unambiguously assigned. mdpi.comnih.gov This is particularly crucial in pharmaceutical and biological contexts where different enantiomers can exhibit distinct activities.

Computational Chemistry and Structure Activity Relationship Sar Investigations of 2 Methyl 1 Nonylpiperazine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. schrodinger.com For 2-Methyl-1-nonylpiperazine, this process would involve creating a 3D model of the compound and computationally placing it into the binding pockets of various known or hypothesized biological targets.

The primary goal of molecular docking is to identify the most stable binding pose, characterized by the lowest binding energy score. nih.gov This score, typically expressed in kcal/mol, estimates the strength of the interaction. A lower score generally indicates a more favorable and stable interaction. nih.gov These simulations provide critical insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com Such studies are crucial in the early stages of drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. pensoft.net

Illustrative Docking Simulation Results for this compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nrel.gov These methods provide a detailed understanding of the electron distribution, orbital energies, and other electronic descriptors that govern the molecule's reactivity and interactions. mdpi.com

For this compound, these calculations would determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Other calculated properties include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions, and Mulliken atomic charges, which describe the charge distribution across the atoms. nrel.gov This information is invaluable for predicting how the molecule will interact with biological targets and for understanding its metabolic stability. wikipedia.orgaps.org

Illustrative Quantum Chemical Properties of this compound

Conformational Analysis and Dynamics Studies

Conformational analysis investigates the different three-dimensional arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. lumenlearning.com Because a molecule's shape is critical to its biological function, understanding its conformational landscape is essential. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, simulating the movement of atoms and molecules over time to explore their flexibility and preferred conformations in a simulated physiological environment. nih.govmanchester.ac.uk

An MD simulation of this compound would reveal the dynamic behavior of the flexible nonyl chain and the piperazine (B1678402) ring. The analysis would identify the most stable, low-energy conformers and the energy barriers between them. lambris.com Key metrics derived from these simulations include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule. mdpi.com This knowledge helps in understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Illustrative Conformational Analysis Summary

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., physicochemical, electronic, or steric properties) to its activity. scielo.br

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. aimspress.com Various molecular descriptors for each analogue would be calculated. Statistical techniques, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, unsynthesized analogues. nih.govmdpi.com This approach is highly valuable for optimizing lead compounds by suggesting structural modifications that could enhance biological activity. nih.gov

Example of a Hypothetical QSAR Model Equation

Computational Prediction of Biological Targets and Pathways

When the biological target of a compound is unknown, computational methods can be used to predict potential protein interactions and affected biological pathways. nih.gov These "target fishing" or "target deconvolution" approaches are crucial for understanding a compound's mechanism of action and potential off-target effects. plos.org

Methods for target prediction can be broadly categorized as ligand-based and structure-based. Ligand-based methods, such as chemical similarity searching, compare this compound to databases of compounds with known targets, assuming that structurally similar molecules bind to similar proteins. nih.gov Structure-based methods, like reverse docking, involve screening this compound against a large library of protein binding sites to identify potential targets. nih.gov The predictions can then be used to identify associated biological pathways, offering hypotheses for experimental validation. plos.org

Illustrative Predicted Biological Targets for this compound

Preclinical Biological and Biochemical Activity Profiling of 2 Methyl 1 Nonylpiperazine

Investigation of Enzyme Modulation Capabilities

There is no specific information in the searched scientific literature regarding the ability of 2-Methyl-1-nonylpiperazine to modulate enzyme activity.

No studies were found that investigated the inhibitory effects of this compound on any enzyme, including sterol 14α-demethylase. The azole class of compounds are well-known inhibitors of sterol 14α-demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.comwikipedia.orgnih.gov However, there is no evidence to suggest that this compound, a piperazine (B1678402) derivative, shares this mechanism of action. The antifungal activity of some piperazine derivatives has been noted, but the specific molecular targets are often not elucidated or are different from sterol 14α-demethylase. researchgate.netnih.gov

Without data on enzyme inhibition, there is consequently no information on the potential binding mechanisms between this compound and any enzyme substrate. Understanding these mechanisms would require detailed kinetic studies and structural biology techniques, which have not been reported for this compound.

Receptor Binding and Allosteric Modulation Studies

No specific data exists in the public domain concerning the interaction of this compound with any receptors.

No published studies were found that utilized functional assays in recombinant systems to evaluate the activity of this compound on any specific receptor or protein target.

Cellular Pathway Perturbation Analyses

There is no information available from cellular pathway perturbation analyses, such as transcriptomics or proteomics, to indicate which cellular pathways might be affected by this compound. Such analyses are crucial for understanding the broader biological impact of a compound on cellular function. nih.govnih.gov

Based on a comprehensive search of publicly available scientific literature and databases, there is currently no specific information regarding the preclinical biological and biochemical activity of the chemical compound this compound.

Extensive searches for data pertaining to the signal transduction modulation, gene expression profiling, proteomic profiling, and pharmacological characterization of this specific compound did not yield any relevant research findings. The requested detailed analysis, including data on its effects in in vitro models and cellular systems, is not available in published scientific literature.

Therefore, it is not possible to provide an article on the preclinical biological and biochemical activity of this compound as outlined in the request.

Advanced Analytical Techniques for Purity and Stability Assessment of 2 Methyl 1 Nonylpiperazine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 2-Methyl-1-nonylpiperazine. The development and validation of a robust HPLC method are critical for ensuring accurate and reliable analytical results.

Chromatographic Separation Optimization

The optimization of chromatographic separation for this compound would likely involve a reversed-phase approach, given the compound's non-polar nonyl group and polar piperazine (B1678402) ring. A C18 or C8 column would be a suitable initial choice for the stationary phase.

The mobile phase composition is a critical parameter to optimize. A typical starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would be adjusted to ensure adequate retention of this compound while providing good separation from any potential impurities.

Detection is another key aspect. Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-215 nm) might be feasible but could suffer from low sensitivity and interference from other compounds. A more sensitive and specific approach would be to use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the analyte's optical properties.

A hypothetical optimized HPLC method is presented in Table 1.

Table 1: Hypothetical Optimized HPLC Conditions for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD or CAD |

| Injection Volume | 10 µL |

| Sample Diluent | 50:50 Acetonitrile/Water |

Quantitative Analysis and Impurity Profiling

Once the chromatographic method is optimized, it must be validated to ensure its suitability for quantitative analysis and impurity profiling. Validation would be performed according to the International Council for Harmonisation (ICH) guidelines.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A hypothetical summary of validation results is presented in Table 2.

Table 2: Hypothetical HPLC Method Validation Summary for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range (µg/mL) | To be defined based on application | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | < 1.0% |

| LOD (µg/mL) | Report | 0.1 |

| LOQ (µg/mL) | Report | 0.3 |

| Robustness | No significant impact on results | Robust |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to the polar piperazine moiety, it can be made amenable to GC analysis through derivatization.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For a secondary amine like this compound, common derivatization reactions include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a more volatile amide derivative.

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) group.

The resulting derivatives can then be separated on a non-polar or mid-polar capillary GC column (e.g., DB-5ms or DB-17ms) and detected with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable as it combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique can be used to:

Confirm the identity of the main component by its molecular weight.

Identify and structurally elucidate unknown impurities and degradation products by analyzing their mass spectra and fragmentation patterns.

Achieve very low detection and quantitation limits.

For this compound, an electrospray ionization (ESI) source in positive ion mode would likely be effective, as the piperazine nitrogen can be readily protonated.

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization as described in section 7.2, provides detailed structural information about volatile impurities. The electron ionization (EI) mass spectra generated by GC-MS are highly reproducible and can be compared against spectral libraries for identification.

Stability Studies under Various Environmental Conditions

Stability studies are crucial to determine the shelf-life of this compound and to identify its degradation products. These studies are typically conducted under various environmental conditions as prescribed by ICH guidelines. europa.euamsbiopharma.comupm-inc.comivami.comeuropa.eu

The compound would be subjected to stress conditions, including:

Elevated Temperature: To accelerate thermal degradation.

High Humidity: To assess the impact of moisture.

Light Exposure (Photostability): To evaluate degradation upon exposure to UV and visible light.

Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide.

Acidic and Basic Conditions: To investigate hydrolysis.

Samples would be analyzed at specific time points using a validated stability-indicating HPLC method (as described in section 7.1) to monitor the decrease in the parent compound and the formation of degradation products. Table 3 outlines typical conditions for stability studies.

Table 3: Typical Conditions for Stability Studies of this compound

| Condition | Temperature | Relative Humidity | Duration |

| Long-term | 25 °C ± 2 °C | 60% ± 5% | 12 months |

| Intermediate | 30 °C ± 2 °C | 65% ± 5% | 6 months |

| Accelerated | 40 °C ± 2 °C | 75% ± 5% | 6 months |

| Photostability | Controlled | - | As per ICH Q1B |

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards is a prerequisite for accurate quantitative analysis. A reference standard for this compound would be a highly purified and well-characterized batch of the compound.

The development of a Certified Reference Material (CRM) is a more rigorous process that involves:

Purification: Multiple purification steps to achieve the highest possible purity.

Comprehensive Characterization: Using a battery of analytical techniques (e.g., NMR, MS, IR, elemental analysis) to confirm the identity and structure.

Purity Assignment: Quantitative analysis using multiple independent methods to assign a certified purity value with a stated uncertainty.

Homogeneity and Stability Assessment: Ensuring that the material is uniform throughout the batch and stable over its intended shelf-life.

The development and certification of a CRM for this compound would ideally be performed by a national metrology institute or an accredited reference material producer following guidelines such as ISO 17034. riccachemical.comresearchgate.netdemarcheiso17025.comastm.orgeuropean-accreditation.org

This compound: Charting Future Research and Interdisciplinary Frontiers

The piperazine heterocycle is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and synthetic versatility. nbinno.comnih.gov The asymmetrically substituted compound, this compound, represents a largely unexplored entity with significant potential for novel applications. Its structure, featuring a chiral center at the 2-position and a lipophilic nine-carbon chain at the 1-position, suggests intriguing possibilities for creating materials with tailored properties and sophisticated biological tools. This article explores the forward-looking research perspectives for this compound, focusing on its prospective roles in bioorthogonal chemistry, materials science, chemical biology, and the advanced synthetic methodologies that could enable these future discoveries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-nonylpiperazine, and how are reaction conditions optimized for yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives with 2-methylnonyl halides under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Catalysts such as palladium complexes may enhance coupling efficiency .

- Optimization : Key parameters include solvent choice (to stabilize intermediates), temperature (to minimize side reactions), and stoichiometric ratios. Yields are maximized by iterative adjustments using Design of Experiments (DoE) frameworks .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying substituent positions and stereochemistry. For example, methyl and nonyl group signals appear in distinct regions (δ 1.0–1.5 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 255.3 for CHN) and detects isotopic patterns .

- Chromatography : HPLC or GC with UV/Vis or MS detectors assesses purity (>95% threshold for research-grade material) .

Q. How does the molecular geometry of this compound influence its chemical reactivity?

- Stereoelectronic Effects : The methyl group at position 2 introduces steric hindrance, affecting nucleophilic attack sites. The nonyl chain’s flexibility modulates solubility in hydrophobic media .

- Conformational Analysis : Computational tools (e.g., DFT calculations) predict chair/boat conformations of the piperazine ring, influencing hydrogen-bonding capacity and intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational predictions for this compound?

- Case Study : If experimental -NMR chemical shifts conflict with density functional theory (DFT) predictions, validate computational models by adjusting solvent parameters (e.g., PCM models for DMSO) or refining basis sets (e.g., B3LYP/6-311+G(d,p)) .

- Multi-Technique Validation : Cross-reference IR spectra (e.g., C-N stretch at ~1,250 cm) and X-ray crystallography (if crystallizable) to resolve ambiguities .

Q. How can computational chemistry be applied to predict the biological interactions of this compound with target proteins?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT). The nonyl chain may occupy hydrophobic pockets, while the piperazine ring forms hydrogen bonds with active-site residues .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

- Synthetic Complexity : Introducing substituents (e.g., nitro or methoxy groups) requires multi-step protocols, complicating SAR analysis. Parallel synthesis and QSAR modeling can streamline this .

- Biological Variability : Contradictory in vitro/in vivo results may arise from metabolic instability of the nonyl chain. Mitigate this via pro-drug strategies or deuterium labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.